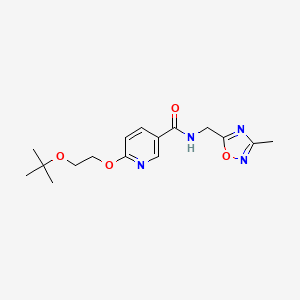![molecular formula C17H15Cl2NO3 B2925782 [(1-Phenylethyl)carbamoyl]methyl 2,5-dichlorobenzoate CAS No. 876528-98-2](/img/structure/B2925782.png)
[(1-Phenylethyl)carbamoyl]methyl 2,5-dichlorobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl 2,5-dichlorobenzoate” is an organic compound used as a starting reagent in the synthesis of poly (p-phenylene) . It has also been used in the isolation of microorganisms degrading methyl benzoate . Its molecular formula is C8H6Cl2O2 and its molecular weight is 205.04 .
Molecular Structure Analysis
The molecular structure of “Methyl 2,5-dichlorobenzoate” includes two chlorine atoms, six carbon atoms, one oxygen atom, and one hydrogen atom .Physical And Chemical Properties Analysis
“Methyl 2,5-dichlorobenzoate” is a solid substance with a melting point of 37-40 °C . It is moderately soluble in water .Wissenschaftliche Forschungsanwendungen
Polymer Synthesis and Applications
Research has demonstrated the utility of derivatives of 2,5-dichlorobenzoate in the synthesis of novel polymers. For instance, Chaturvedi et al. (1993) and (1992) developed a new precursor route for the preparation of poly(p-phenylene) using methyl 2,5-dichlorobenzoate. This approach yielded polymers with significant electrical conductivity after doping, highlighting potential applications in electronic materials (Chaturvedi, Tanaka, & Kaeriyama, 1993) (Chaturvedi, Tanaka, & Kaeriyama, 1992).
Prodrug Development
Buur and Bundgaard (1985) investigated the hydrolysis kinetics of various 1-carbamoyl derivatives of 5-fluorouracil, including phenyl derivatives, in aqueous and biological media. Their findings contribute to the understanding of prodrug stability and activation, crucial for drug design and development (Buur & Bundgaard, 1985).
Safety and Hazards
Eigenschaften
IUPAC Name |
[2-oxo-2-(1-phenylethylamino)ethyl] 2,5-dichlorobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl2NO3/c1-11(12-5-3-2-4-6-12)20-16(21)10-23-17(22)14-9-13(18)7-8-15(14)19/h2-9,11H,10H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKXVWAXMIDCHLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)COC(=O)C2=C(C=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(1-Phenylethyl)carbamoyl]methyl 2,5-dichlorobenzoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(3,5-dimethylisoxazol-4-yl)-N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2925701.png)



![3-chloro-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2925709.png)
![2,5-Dioxa-8-azaspiro[3.5]nonane hemioxalate](/img/structure/B2925711.png)
![5-amino-N-(5-chloro-2-methoxyphenyl)-1-{2-[(3-methylphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2925712.png)



![N-[2-(4-chlorophenyl)ethyl]-2-pyridin-3-yl[1,2,4]triazolo[1,5-c]quinazolin-5-amine](/img/structure/B2925717.png)
![N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]-3-nitrobenzamide](/img/structure/B2925718.png)
